

# A Comparative Safety Analysis of Gadopiclenol and Other Macrocyclic Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Gadopiclenol |           |
| Cat. No.:            | B1258881     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of **Gadopiclenol**, a next-generation macrocyclic gadolinium-based contrast agent (GBCA), with other established macrocyclic agents: Gadobutrol, Gadoterate meglumine, and Gadoteridol. The analysis is supported by experimental data from preclinical and clinical studies, focusing on key safety parameters including adverse event rates and gadolinium retention.

#### **Executive Summary**

**Gadopiclenol** distinguishes itself from other macrocyclic GBCAs primarily through its significantly higher relaxivity. This property allows for a substantial reduction in the administered gadolinium dose—typically half that of other agents—while maintaining or even enhancing image quality. Clinical and preclinical data indicate that **Gadopiclenol** has a safety profile comparable to that of other macrocyclic GBCAs, with a similar incidence and nature of adverse drug reactions. Notably, the lower administered dose of **Gadopiclenol** is associated with reduced overall gadolinium exposure and retention in preclinical models, a key consideration in light of increasing scrutiny of gadolinium deposition in the body.

### **Physicochemical Properties and Relaxivity**



The key differentiator of **Gadopiclenol** is its high relaxivity, which is approximately two to three times higher than that of other macrocyclic GBCAs.[1][2] Relaxivity (r1) is a measure of a GBCA's efficiency in shortening the T1 relaxation time of water protons, thereby enhancing the signal in an MRI scan. A higher relaxivity allows for a lower dose of gadolinium to achieve the desired contrast enhancement.

Table 1: Comparison of Relaxivity and Standard Dosing of Macrocyclic GBCAs

| Feature                                                                                 | Gadopiclenol | Gadobutrol | Gadoterate<br>meglumine | Gadoteridol |
|-----------------------------------------------------------------------------------------|--------------|------------|-------------------------|-------------|
| r1 Relaxivity in<br>human plasma<br>(1.5T, 37°C)<br>(mM <sup>-1</sup> s <sup>-1</sup> ) | ~12.8        | ~5.2       | ~3.6                    | ~4.1        |
| r1 Relaxivity in<br>human plasma<br>(3T, 37°C)<br>(mM <sup>-1</sup> s <sup>-1</sup> )   | ~11.6        | ~5.0       | ~3.5                    | ~3.7        |
| Standard Adult<br>Dose (mmol/kg)                                                        | 0.05         | 0.1        | 0.1                     | 0.1         |
| Data sourced from multiple references.[1][3]                                            |              |            |                         |             |

The higher relaxivity of **Gadopiclenol** is attributed to its unique molecular structure, which includes two inner-sphere water molecules, compared to the single water molecule in the other listed macrocyclic agents. This structural difference is a key factor in its enhanced efficiency.







Click to download full resolution via product page

Figure 1: Inner-sphere water coordination of GBCAs.

## **Clinical Safety Profile: Adverse Drug Reactions**

Extensive clinical trials and post-marketing surveillance have demonstrated a favorable safety profile for all the compared macrocyclic GBCAs. The incidence of adverse drug reactions (ADRs) is generally low, with most events being mild and transient.

Table 2: Comparative Incidence of Adverse Drug Reactions (ADRs) in Clinical Studies



| Agent                                    | Patient Population                | Overall ADR Rate<br>(%)                  | Most Common<br>ADRs                   |
|------------------------------------------|-----------------------------------|------------------------------------------|---------------------------------------|
| Gadopiclenol (0.05<br>mmol/kg)           | Pooled analysis<br>(n=1047)       | 4.2% - 4.9% (in comparative trials)      | Injection site reactions, headache[1] |
| Gadobutrol (0.1<br>mmol/kg)              | GARDIAN Study<br>(n=23,708)       | 0.7%                                     | Nausea, headache,<br>dizziness[4]     |
| Pooled analysis<br>(n=7856)              | 3.4% (drug-related<br>AEs)        | Nausea, dysgeusia[5]<br>[6]              |                                       |
| Gadoterate<br>meglumine (0.1<br>mmol/kg) | Observational Study<br>(n=35,499) | 0.09% (drug-related<br>ADRs)             | Urticaria, nausea,<br>vomiting        |
| Pooled clinical trials (n=2822)          | 4.0% (drug-related AEs)           | Nausea, headache, injection site pain[7] |                                       |
| Gadoteridol (0.1<br>mmol/kg)             | Clinical trials (n=1709)          | 4.6% (drug-related<br>AEs)               | Nausea, taste<br>perversion[8]        |

In direct comparative Phase III trials (PICTURE and PROMISE), the incidence and nature of ADRs for **Gadopiclenol** at a 0.05 mmol/kg dose were comparable to those of Gadobutrol administered at a 0.1 mmol/kg dose.[1] For instance, in the PICTURE study, drug-related adverse events were reported in 4.9% of patients receiving **Gadopiclenol** and 6.9% of those receiving **Gadobutrol**.[1] Similarly, the PROMISE study reported rates of 4.2% for **Gadopiclenol** and 5.5% for Gadobutrol.[1] The most frequently reported ADRs for all agents are typically mild, including headache, nausea, and injection site reactions.

#### **Gadolinium Retention**

The long-term retention of gadolinium in the body, particularly the brain, is a significant safety consideration for GBCAs. Macrocyclic agents are known to be more stable and result in less gadolinium retention compared to linear agents. Preclinical studies have been conducted to compare gadolinium retention between **Gadopiclenol** and other macrocyclic agents.



A key preclinical study in healthy rats compared the long-term brain gadolinium retention after five injections of either **Gadopiclenol**, Gadobutrol, or the linear agent Gadodiamide. The results demonstrated a significant washout of gadolinium for both macrocyclic agents over a 12-month period, in stark contrast to the high retention observed with the linear agent.

Table 3: Gadolinium Retention in Rat Cerebellum 12 Months Post-Injection

| Agent                                          | Injected Dose<br>(mmol/kg) | Gadolinium<br>Concentration<br>(nmol/g) | Washout from 1<br>Month (%) |
|------------------------------------------------|----------------------------|-----------------------------------------|-----------------------------|
| Gadopiclenol                                   | 2.4                        | 0.078                                   | ~80%                        |
| Gadobutrol                                     | 2.4                        | 0.062                                   | ~80%                        |
| Gadodiamide (Linear)                           | 2.4                        | 2.25                                    | ~15%                        |
| Data from a preclinical study in healthy rats. |                            |                                         |                             |

[9]

Importantly, when administered at their respective approved clinical doses (0.05 mmol/kg for **Gadopiclenol** and 0.1 mmol/kg for **Gadopiclenol** is associated with less overall gadolinium exposure.[10]

#### **Experimental Protocols**

# Clinical Trial Methodology for Safety Assessment (Exemplified by the PICTURE and PROMISE Trials)

The pivotal Phase III clinical trials for **Gadopiclenol**, PICTURE (for CNS imaging) and PROMISE (for body imaging), were designed as international, randomized, double-blind, crossover studies.

 Patient Population: Adult patients with known or suspected lesions in the respective body regions.







 Study Design: Each patient underwent two MRI examinations with a washout period in between (typically 2-14 days). They were randomly assigned to receive either **Gadopiclenol** (0.05 mmol/kg) in the first examination and Gadobutrol (0.1 mmol/kg) in the second, or vice versa. This crossover design allows for a direct intra-patient comparison.

 Safety Assessment: Adverse events (AEs) were systematically recorded from the time of administration up to a specified follow-up period (e.g., 72 hours post-injection). This included monitoring vital signs, and collecting data on the nature, intensity, and perceived relationship of any AE to the contrast agent. Serious adverse events were also meticulously documented and reported.





Click to download full resolution via product page

Figure 2: Crossover clinical trial design for safety.

#### **Preclinical Gadolinium Retention Study Protocol**

Preclinical studies investigating gadolinium retention typically involve animal models, most commonly rats.

• Animal Model: Healthy Sprague-Dawley rats are often used.



- Dosing Regimen: Animals receive multiple intravenous injections of the GBCAs being compared over a period of several weeks. The doses used are typically multiples of the human equivalent dose to accelerate potential retention effects. A control group receiving saline is also included.
- Tissue Collection and Analysis: At various time points after the final injection (e.g., 1, 3, 5, and 12 months), subgroups of animals are euthanized. The brains and other organs are harvested.
- Gadolinium Quantification: The total gadolinium content in the tissue samples is determined using inductively coupled plasma mass spectrometry (ICP-MS), a highly sensitive analytical technique.
- Speciation Analysis: Size exclusion chromatography coupled with ICP-MS (SEC-ICP-MS)
  may be used to determine the chemical form of the retained gadolinium (i.e., whether it is still
  chelated or has been released from its ligand).

#### In Vitro Relaxivity Measurement Protocol

The relaxivity of a GBCA is a fundamental physicochemical property that is measured in vitro.

- Sample Preparation: The GBCA is dissolved in a relevant medium, such as water or human plasma, at various concentrations.
- Measurement: The longitudinal relaxation time (T1) of the water protons in each sample is measured using a nuclear magnetic resonance (NMR) spectrometer or an MRI scanner at a specific magnetic field strength (e.g., 1.5T or 3T) and temperature (typically 37°C).
- Calculation: The relaxation rate (R1 = 1/T1) is plotted against the concentration of the GBCA. The slope of this linear relationship is the r1 relaxivity, expressed in units of mM<sup>-1</sup>s<sup>-1</sup>.

#### Conclusion

**Gadopiclenol** demonstrates a favorable safety profile that is comparable to other established macrocyclic GBCAs, including Gadobutrol, Gadoterate meglumine, and Gadoteridol. The primary safety advantage of **Gadopiclenol** lies in its high relaxivity, which allows for a 50% reduction in the administered gadolinium dose without compromising diagnostic efficacy. This



dose reduction translates to lower overall gadolinium exposure for the patient, a significant consideration in the context of gadolinium retention. Preclinical data supports this, showing similar washout kinetics to other macrocyclics but with the potential for lower absolute retention at clinically relevant doses. For researchers and drug development professionals,

**Gadopiclenol** represents a significant advancement in the field of MRI contrast agents, offering a promising combination of high efficacy and an excellent safety profile, largely driven by its innovative molecular design that enables a reduced gadolinium load.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Comprehensive Overview of the Efficacy and Safety of Gadopiclenol: A New Contrast Agent for MRI of the CNS and Body PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Efficacy and Safety of Gadopiclenol: A Newly Emerging Gadolinium-Based Contrast Agent PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Gadopiclenol for Contrast-Enhanced MRI of the Central Nervous System: The PICTURE Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of gadobutrol in over 23,000 patients: the GARDIAN study, a global multicentre, prospective, non-interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Safety of Gadobutrol: Review of Over 25 Years of Use Exceeding 100 Million Administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse Reactions to Gadoterate Meglumine: Review of Over 25 Years of Clinical Use and More Than 50 Million Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety of gadoteridol injection: U.S. clinical trial experience PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. cdn.agilitycms.com [cdn.agilitycms.com]



 To cite this document: BenchChem. [A Comparative Safety Analysis of Gadopiclenol and Other Macrocyclic Gadolinium-Based Contrast Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258881#safety-profile-of-gadopiclenol-compared-to-other-macrocyclic-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com